molecular formula C7H14ClNO B13475175 Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride

Katalognummer: B13475175
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: ZFLYFMVQIXQPLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a bicyclo[2.1.1]hexane ring system, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Additionally, iodocyclization reactions have been developed to produce 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of photochemistry and iodocyclization used in laboratory synthesis can be scaled up for industrial applications, ensuring the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and industrial processes.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

N-methyl-1-(2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-5-7-2-6(3-7)4-9-7;/h6,8H,2-5H2,1H3;1H

InChI-Schlüssel

ZFLYFMVQIXQPLO-UHFFFAOYSA-N

Kanonische SMILES

CNCC12CC(C1)CO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.